

A Comparative Guide to Alternative CDK2 Inhibitors for Preclinical Research

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Compound of Interest		
Compound Name:	CDK2-IN-3	
Cat. No.:	B045639	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **CDK2-IN-3**, a potent and selective CDK2 inhibitor, with several promising alternatives currently in preclinical and clinical development: INX-315, BLU-222, and PF-06873600. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their specific research needs in oncology and other therapeutic areas where CDK2 is a target of interest.

Executive Summary

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition. Its aberrant activation is a common feature in many human cancers, making it a compelling therapeutic target. While **CDK2-IN-3** has been a valuable research tool, a new generation of highly potent and selective CDK2 inhibitors is emerging, offering potentially improved pharmacological properties. This guide presents a head-to-head comparison of their biochemical and cellular potencies, selectivity profiles, and the experimental methodologies used for their evaluation.

Data Presentation: A Head-to-Head Comparison of Potency and Selectivity

The following tables summarize the inhibitory activities of **CDK2-IN-3** and its alternatives against a panel of cyclin-dependent kinases. The data, presented as IC50 (half-maximal



inhibitory concentration) or Ki (inhibition constant) values, allow for a direct comparison of their potency and selectivity.

Table 1: Biochemical Potency and Selectivity of CDK2 Inhibitors

Inhibitor	CDK2/c yclin E IC50 (nM)	CDK2/c yclin A IC50 (nM)	CDK1/c yclin B IC50 (nM)	CDK4/c yclin D1 IC50 (nM)	CDK6/c yclin D3 IC50 (nM)	CDK9/c yclin T IC50 (nM)	Selectiv ity (CDK1/ CDK2)
CDK2- IN-3	60[1]	-	-	-	-	-	-
INX-315	0.6[2][3] [4]	2.5[2]	30[5]	133[5]	338[5]	73[5]	~50[6][7]
BLU-222	2.6[8]	-	233.6[9]	377.4[9]	275.2[9]	6115.1[9]	~90[8]
PF- 0687360 0	Ki: 0.09[10]	-	Ki: 4.5	Ki: 0.13	Ki: 0.16	Ki: 19.6	~50

Note: Data is compiled from various sources and experimental conditions may differ. Direct head-to-head comparisons are limited. The selectivity is calculated as the ratio of the IC50 for CDK1 to the IC50 for CDK2/cyclin E.

Table 2: Cellular Potency of CDK2 Inhibitors

Inhibitor	Cell Line	Assay Type	Cellular IC50 (nM)	
INX-315	Ovarian Cancer Panel	Proliferation	Mean: 26[2]	
BLU-222	OVCAR-3	pRb T821 Phosphorylation	4.2[8]	
PF-06873600	OVCAR-3	pRb Phosphorylation	EC50: 19[11]	
PF-06873600	OVCAR-3	Proliferation	EC50: 45[11]	



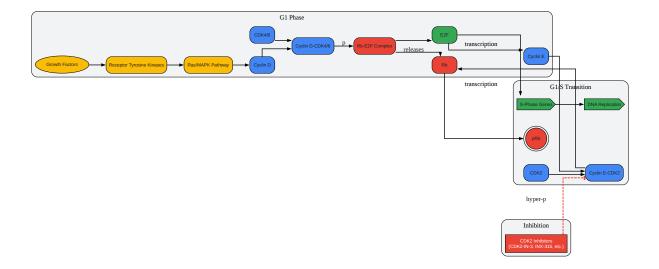


Mechanism of Action

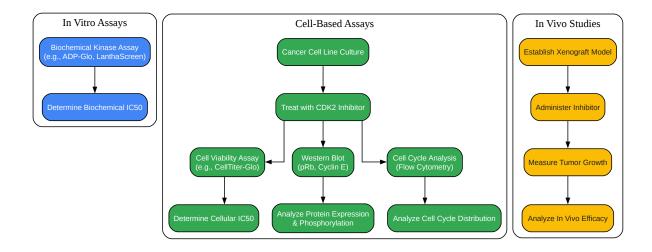
CDK2 inhibitors, including **CDK2-IN-3** and the alternatives discussed, are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the CDK2 enzyme, preventing the transfer of a phosphate group from ATP to its protein substrates. This inhibition blocks the downstream signaling cascade that promotes cell cycle progression.

Signaling Pathway and Experimental Workflow Diagrams









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